
Dodeca-2,4,6,8,10-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodeca-2,4,6,8,10-pentaene: is an organic compound with the molecular formula C12H16 . It is a linear polyene, characterized by alternating double and single bonds along a carbon chain. This compound is notable for its conjugated system of π-electrons, which imparts unique chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6,8,10-pentaene typically involves the coupling of smaller alkenes or the dehydrohalogenation of halogenated precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize transition metal catalysts to facilitate the coupling of smaller alkene units under controlled conditions .
化学反应分析
Types of Reactions: Dodeca-2,4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound results in the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
科学研究应用
Dodeca-2,4,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
作用机制
The mechanism by which dodeca-2,4,6,8,10-pentaene exerts its effects involves the interaction of its conjugated π-electrons with various molecular targets. These interactions can lead to changes in electronic structure and reactivity, influencing the compound’s behavior in chemical reactions. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
相似化合物的比较
- Deca-2,4,6,8-tetraene
- Tetradeca-2,4,6,8,10,12-hexaene
- Hexadeca-2,4,6,8,10,12,14-heptaene
Comparison: Dodeca-2,4,6,8,10-pentaene is unique due to its specific chain length and the number of conjugated double bonds. Compared to deca-2,4,6,8-tetraene, it has an additional double bond, which enhances its conjugation and potentially its reactivity. Tetradeca-2,4,6,8,10,12-hexaene and hexadeca-2,4,6,8,10,12,14-heptaene have longer chains and more double bonds, which can further influence their chemical properties and applications .
属性
CAS 编号 |
2423-78-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H3 |
InChI 键 |
XNHIPSAGFRNPDL-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CC=CC=CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
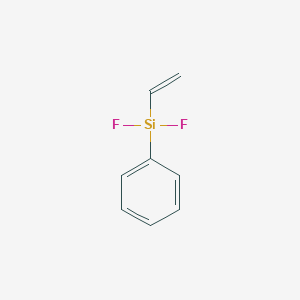
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
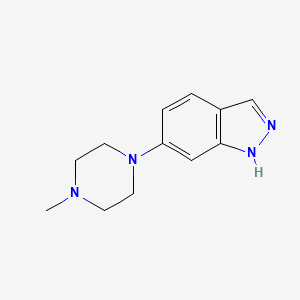
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
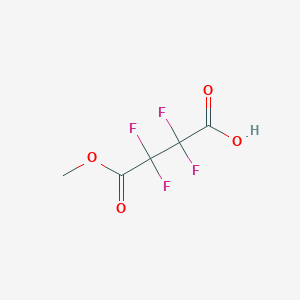
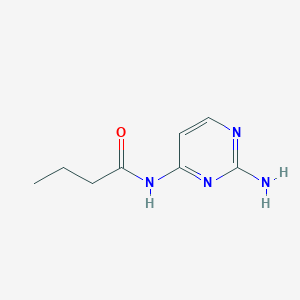
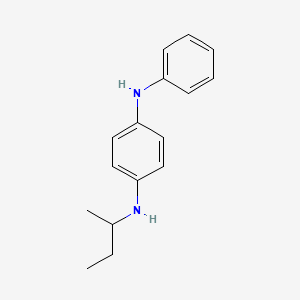
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
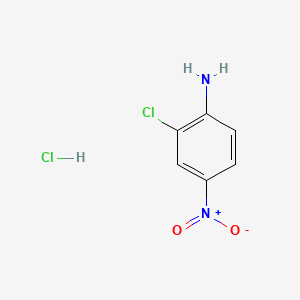
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
